molecular formula C13H11ClF3N B3043240 2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 811842-57-6

2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No.: B3043240
CAS No.: 811842-57-6
M. Wt: 273.68 g/mol
InChI Key: JFTXGSRGFAVEGC-UHFFFAOYSA-N
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Description

2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride is an aromatic amine derivative featuring a biphenyl core substituted with a trifluoromethyl (-CF₃) group at the 2' position and an amine group at the 4-position, forming a hydrochloride salt. The trifluoromethyl group imparts electron-withdrawing properties, enhancing thermal stability and modulating electronic characteristics, making it valuable in materials science, particularly in organic electronics and pharmaceutical intermediates .

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N.ClH/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9;/h1-8H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTXGSRGFAVEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions

2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the original amine group.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Biochemical Research

Reagent in Organic Synthesis
The compound is utilized as a reagent in organic synthesis, particularly in the development of pharmaceuticals. Its trifluoromethyl group enhances biological activity and lipophilicity, making it a valuable building block in drug design. For example, it has been involved in synthesizing various biologically active molecules that exhibit anticancer and anti-inflammatory properties.

Case Study: Anticancer Activity
Recent studies have investigated the potential of compounds derived from 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride in targeting specific cancer cell lines. One notable study demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cells, suggesting its potential as a lead compound for further development.

Medicinal Chemistry

Pharmacological Applications
The trifluoromethyl group is known to influence pharmacokinetics and pharmacodynamics positively. Compounds containing this moiety often exhibit improved metabolic stability and bioavailability. Research has indicated that this compound can serve as a scaffold for developing new therapeutic agents targeting various diseases, including neurodegenerative disorders and metabolic syndromes.

Table 1: Summary of Pharmacological Studies

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against breast cancer cells
Neuroprotective EffectsPotential protective effects on neuronal cells
Anti-inflammatory PropertiesReduction in inflammation markers in vitro

Material Science

Applications in Polymer Chemistry
In material science, this compound is explored for its role as an additive in polymer formulations. Its unique chemical structure allows for enhanced thermal stability and mechanical properties in polymer matrices. Research indicates that incorporating this compound into polymer blends can improve their performance under extreme conditions.

Case Study: Polymer Enhancement
A study focused on the incorporation of this compound into polycarbonate matrices revealed improved impact resistance and thermal stability. The results suggest that the trifluoromethyl group contributes to the overall durability of the material, making it suitable for applications in electronics and automotive industries .

Mechanism of Action

The mechanism of action of 2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, synthesis methods, and applications:

Compound Name Substituents Molecular Weight Synthesis Method Yield Applications/Hazards Reference
2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride 2'-CF₃, 4-NH₂·HCl 317.73 g/mol Likely Pd-catalyzed cross-coupling N/A OLED emitters, pharmaceutical intermediates; irritant (assumed)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride 4'-CF₃, 4-NH₂·HCl 317.73 g/mol Similar to 4-BICFTPA via Suzuki coupling ~74% Deep-blue OLED emitters
2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride 2'-CH₃, 4-NH₂·HCl 229.72 g/mol Commercial synthesis (industrial scale) N/A Industrial intermediates; commercial availability via ECHEMI
2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride 2'-OCH₃, 4-NH₂·HCl 245.71 g/mol Stille coupling or nucleophilic substitution N/A Potential HTL materials in OLEDs
3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride 3'-Cl, 4-NH₂·HCl 244.11 g/mol N/A N/A Hazard: Irritant (GHS classification)
3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride 3-OCH₃, 4-NH₂·HCl 245.71 g/mol N/A N/A Limited data; likely intermediates in organocatalysis
2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)aniline hydrochloride Biphenyl-4-yloxy, 5-CF₃, NH₂·HCl 329.32 g/mol SNAr or Ullmann coupling N/A Irritant (Xi hazard class)
N,N-Dimethyl-[1,1'-biphenyl]-4-amine hydrochloride 4-N(CH₃)₂·HCl 231.73 g/mol Pd-catalyzed amination 99% High-yield synthesis; organocatalysis or pharmaceuticals

Key Comparative Insights

Structural and Electronic Effects

  • Trifluoromethyl vs. Methyl/Methoxy : The -CF₃ group’s strong electron-withdrawing nature enhances thermal stability and redox activity compared to electron-donating groups (-CH₃, -OCH₃). This makes trifluoromethyl derivatives superior in OLED applications, where deep-blue emission requires precise energy level tuning .
  • Positional Isomerism : The 2'-CF₃ isomer (target compound) likely exhibits steric hindrance and altered conjugation compared to the 4'-CF₃ analog, impacting luminescence efficiency .

Physicochemical Properties

  • Solubility : Hydrochloride salts improve aqueous solubility, critical for solution-processed OLEDs. Trifluoromethyl groups may reduce polarity compared to methoxy .
  • Stability : -CF₃ derivatives resist oxidative degradation, advantageous in long-life electronic devices .

Biological Activity

2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride, also known by its chemical formula C13H11ClF3N, is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological properties, including increased potency and selectivity against various biological targets.

  • Molecular Formula : C13H11ClF3N
  • Molecular Weight : 273.68 g/mol
  • PubChem CID : 2760742

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Fluorinated compounds are known to influence the binding affinity and metabolic stability of drugs. For example, the trifluoromethyl group can enhance the lipophilicity of the compound, improving its ability to penetrate cellular membranes and interact with intracellular targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antitumor Activity : Compounds containing trifluoromethyl groups have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of fluorinated benzothiazoles have demonstrated potent antitumor properties by inhibiting cell proliferation in sensitive breast cancer cell lines (e.g., MCF-7) without exhibiting biphasic dose-response relationships .
  • Microtubule Stabilization : Similar fluorinated compounds have been studied for their ability to stabilize microtubules, which is crucial for cellular division and integrity. Research has shown that the presence of fluorine can lead to enhanced microtubule-stabilizing activity compared to non-fluorinated analogs .
  • Enzyme Inhibition : The fluorinated moiety may also play a role in inhibiting specific enzymes involved in cancer progression. For example, fluorinated tyrosine kinase inhibitors have been developed to target BCR-ABL mutations in chronic myeloid leukemia (CML), demonstrating increased potency compared to their non-fluorinated counterparts .

Case Studies

Several studies have investigated the biological activity of related fluorinated compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameTarget/ActivityIC50 (µM)Reference
Trifluoromethyl-benzothiazoleAntitumor (MCF-7)0.5
Fluorinated tyrosine kinase inhibitorCML treatment (BCR-ABL)0.03
Microtubule stabilizing agentMicrotubule stabilization0.1

Research Findings

Recent investigations into the structure-activity relationship (SAR) of fluorinated compounds have highlighted the importance of the trifluoromethyl group in enhancing biological activity:

  • Increased Potency : The introduction of trifluoromethyl groups has been shown to increase the potency of compounds by up to 30 times compared to non-fluorinated variants when targeting specific kinases .
  • Metabolic Stability : Fluorination can block oxidative metabolism pathways, leading to longer half-lives and improved efficacy in vivo .
  • Enhanced Selectivity : The unique electronic properties imparted by fluorine atoms allow for selective interactions with biological targets, reducing off-target effects and enhancing therapeutic outcomes .

Q & A

Q. What are the optimal synthetic routes for 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride, and how can reaction yields be improved?

Methodological Answer: A common approach involves coupling aryl triflates with amines under palladium catalysis. For example, [1,1'-biphenyl]-4-yl trifluoromethanesulfonate can react with dimethylamine in the presence of a palladium catalyst, followed by HCl treatment to yield the hydrochloride salt. Column chromatography (n-pentane:EtOAc = 50:1) and subsequent HCl titration in Et₂O can achieve >99% purity . To optimize yields, consider varying the catalyst (e.g., Pd(OAc)₂ vs. PdCl₂), solvent polarity, and reaction time. Microwave-assisted synthesis may also reduce reaction times.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm biphenyl connectivity and trifluoromethyl substitution. For example, the trifluoromethyl group (-CF₃) appears as a singlet in ¹⁹F NMR at ~-60 ppm. High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular weight. Purity (>95%) is typically assessed via HPLC with UV detection (λ = 254 nm) or by elemental analysis . Thermal stability can be evaluated using differential scanning calorimetry (DSC) to detect decomposition points.

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer: The hydrochloride salt form enhances aqueous solubility but may hydrolyze under strongly basic conditions. Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC for byproducts like free amine or biphenyl derivatives. For long-term storage, keep in a desiccator at -20°C under inert gas (N₂ or Ar) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the torsional energy barriers of the biphenyl system?

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Discrepancies often arise from impurities or solvent effects. For example, residual palladium from synthesis can inhibit enzyme activity. Mitigate this via ICP-MS quantification and chelation purification. If conflicting cytotoxicity data exist, standardize assays (e.g., MTT vs. ATP-based luminescence) and control for cell line variability. Cross-validate results using orthogonal techniques like SPR (surface plasmon resonance) for binding affinity measurements .

Q. How can computational modeling guide the design of derivatives for targeting amyloid precursor protein (APP) processing?

Methodological Answer: Perform docking studies using the APP binding pocket (PDB ID: 4PQE) to predict interactions between the biphenylamine scaffold and β-secretase. The trifluoromethyl group may enhance lipophilicity, improving blood-brain barrier penetration. Use QSAR models to correlate substituent electronegativity (Hammett σ values) with inhibitory potency. Synthesize derivatives like N-methyl or N-ethyl analogs and compare their IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride
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2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride

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